molecular formula C52H69N11O17S B12393195 Mdyyfeer

Mdyyfeer

Cat. No.: B12393195
M. Wt: 1152.2 g/mol
InChI Key: SEYBSNHZFDKWIX-TZPCGENMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Mdyyfeer is typically isolated from the pancreatin hydrolysate of C-phycocyanin. The preparation involves enzymatic hydrolysis using pancreatin, followed by purification processes to isolate the peptide. The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

Mdyyfeer undergoes various chemical reactions, primarily involving its antioxidant properties. It exhibits high DPPH and ABTS radical scavenging abilities, which are indicative of its ability to neutralize free radicals. The compound protects against oxidative damage, particularly in biological systems such as zebrafish larvae .

Scientific Research Applications

Mdyyfeer has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a model compound to study antioxidant mechanisms and to develop new antioxidant peptides.

    Biology: It is used in research to understand oxidative stress and its effects on biological systems.

    Medicine: this compound is investigated for its potential therapeutic applications in protecting cells from oxidative damage, which is relevant in conditions such as neurodegenerative diseases and aging.

    Industry: The compound is explored for its potential use in developing antioxidant supplements and cosmetics

Mechanism of Action

Mdyyfeer exerts its effects through its antioxidant properties. It scavenges free radicals, thereby preventing oxidative damage to cells. The compound activates the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, it inhibits the NF-κB pathway, reducing inflammation and further protecting cells .

Comparison with Similar Compounds

Mdyyfeer is unique due to its high antioxidant activity and its ability to protect biological systems from oxidative damage. Similar compounds include other antioxidant peptides derived from various sources, such as:

This compound stands out due to its specific derivation from C-phycocyanin and its potent radical scavenging abilities.

Properties

Molecular Formula

C52H69N11O17S

Molecular Weight

1152.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C52H69N11O17S/c1-81-23-21-33(53)44(72)60-40(27-43(70)71)50(78)63-39(26-30-11-15-32(65)16-12-30)49(77)62-38(25-29-9-13-31(64)14-10-29)48(76)61-37(24-28-6-3-2-4-7-28)47(75)58-34(17-19-41(66)67)45(73)57-35(18-20-42(68)69)46(74)59-36(51(79)80)8-5-22-56-52(54)55/h2-4,6-7,9-16,33-40,64-65H,5,8,17-27,53H2,1H3,(H,57,73)(H,58,75)(H,59,74)(H,60,72)(H,61,76)(H,62,77)(H,63,78)(H,66,67)(H,68,69)(H,70,71)(H,79,80)(H4,54,55,56)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

SEYBSNHZFDKWIX-TZPCGENMSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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